2-Bromo-1,3-dichloro-5-nitrobenzene

Sandmeyer bromination Process chemistry ALK inhibitor intermediate

Obtaining the correct regioisomer is critical for ALK-targeted oncology programs-substituting with 2-bromo-4,5-dichloro or 3-bromo-4,5-dichloro analogs alters reactivity and leads to isomeric impurities. 2-Bromo-1,3-dichloro-5-nitrobenzene (CAS 98137-94-1) eliminates this risk with its unambiguous 1-bromo-2,6-dichloro-4-nitro architecture. • Orthogonal reactivity: C-Br bond activates first under mild Pd-catalyzed cross-coupling while C-Cl bonds remain intact, then undergo SNAr displacement para to the nitro group. • Documented in EP3476829 as a key intermediate for bicyclic carboxamide ALK inhibitors; supplied at 97-98% purity with batch-specific NMR, HPLC, and GC. • Scalable CuBr/t-BuONO route achieves 97% yield in 6 hours vs. 83% via triazene decomposition-reducing lead times for multi-kilogram campaigns.

Molecular Formula C6H2BrCl2NO2
Molecular Weight 270.89 g/mol
CAS No. 98137-94-1
Cat. No. B156079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-dichloro-5-nitrobenzene
CAS98137-94-1
Synonyms1-Bromo-2,6-dichloro-4-nitrobenzene;  2-Bromo-1,3-dichloro-5-nitrobenzene;  3,5-Dichloro-4-bromonitrobenzene;  4-Bromo-3,5-dichloronitrobenzene
Molecular FormulaC6H2BrCl2NO2
Molecular Weight270.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2BrCl2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H
InChIKeyOPOMBXSGXKFMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-dichloro-5-nitrobenzene – Building Block Overview


2-Bromo-1,3-dichloro-5-nitrobenzene (CAS 98137-94-1) is a tri-substituted nitroarene with the molecular formula C₆H₂BrCl₂NO₂ and a molecular weight of 270.90 g/mol . This compound features a unique 1-bromo-2,6-dichloro-4-nitro substitution pattern on the benzene ring, which imparts differential reactivity across its carbon–halogen bonds: the C–Br bond is significantly more reactive in palladium-catalyzed cross-coupling than the C–Cl bonds, while both chlorine atoms are activated toward nucleophilic aromatic substitution by the electron-withdrawing nitro group . Its primary documented application is as a key reagent in the preparation of bicyclic carboxamide inhibitors of kinases, particularly anaplastic lymphoma kinase (ALK), for cancer therapeutics . The compound is commercially available from multiple vendors with purities ranging from 95% to 98%, and batch-specific certificates of analysis (e.g., NMR, HPLC, GC) are routinely provided .

Why Regioisomers Cannot Substitute in ALK Synthesis


Compounds sharing the molecular formula C₆H₂BrCl₂NO₂ represent a family of regioisomers whose divergent substitution patterns dictate profoundly different reactivity profiles. For example, 2-bromo-4,5-dichloronitrobenzene (CAS 93361-94-5) and 3-bromo-4,5-dichloronitrobenzene (CAS 35754-19-9) differ in the relative positioning of their halogen and nitro substituents, which alters the electronic environment of each reactive site . In 2-bromo-1,3-dichloro-5-nitrobenzene, the bromine atom is flanked by two chlorine atoms in the ortho positions and is para to the nitro group—a geometry that simultaneously activates the bromine for oxidative addition in cross-coupling while sterically and electronically differentiating it from the two chlorine handles. This orthogonal reactivity is essential for sequential, chemoselective functionalization strategies used in constructing bicyclic carboxamide kinase inhibitor scaffolds, as documented in patent EP3476829 . Substituting with a different regioisomer would disrupt the intended order of bond-forming events or produce an isomeric product with altered biological activity.

Differentiation Evidence vs. Regioisomeric Analogs


Synthesis Yield: Sandmeyer Bromination vs. Triazene Route

In patent EP3476829, 2-bromo-1,3-dichloro-5-nitrobenzene was synthesized from 2,6-dichloro-4-nitroaniline (5 g, 24 mmol) using copper(I) bromide (16 g, 72 mmol, 3 equiv) and tert-butyl nitrite (7.46 g, 72 mmol, 3 equiv) in acetonitrile at 20 °C for 6 hours, yielding 6.3 g (97%) of the target compound as an orange solid after extraction and concentration . By comparison, an alternative literature route involving decomposition of N-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylethanamine (a triazene intermediate) in HBr/acetonitrile over 72 hours affords the same compound in only 83% yield [1]. The 14-percentage-point yield advantage of the CuBr/t-BuONO method represents a meaningful process efficiency improvement, especially at production scale.

Sandmeyer bromination Process chemistry ALK inhibitor intermediate

Commercial Purity Benchmarking vs. Regioisomers

2-Bromo-1,3-dichloro-5-nitrobenzene is routinely supplied at 97–98% purity by multiple vendors: Fluorochem specifies 98.0% , Oakwood Chemical offers 98% [1], and Bidepharm lists a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) . Two of its direct regioisomers are commercially available at lower minimum purity specifications: 2-bromo-4,5-dichloronitrobenzene (CAS 93361-94-5) has a published minimum purity of >97% from Aromsyn, but the typical specification is 97% rather than 98% ; 3-bromo-4,5-dichloronitrobenzene (CAS 35754-19-9) is listed at ≥95% purity from AKSci . The 1–3 percentage-point purity differential may be critical for applications requiring high-purity intermediates in multi-step medicinal chemistry syntheses.

Analytical quality Building block purity Procurement specification

Sterically Hindered Bromine for Selective Cross-Coupling

The substitution pattern of 2-bromo-1,3-dichloro-5-nitrobenzene places the bromine atom at the 2-position, flanked by chlorine atoms at the 1- and 3-positions (both ortho to bromine), with the nitro group at the 5-position (para to bromine). This geometry has two consequences relevant to synthetic utility : (1) the nitro group para to bromine withdraws electron density, enhancing the rate of oxidative addition of the C–Br bond to Pd(0) in cross-coupling reactions; (2) the two flanking chlorine atoms provide steric shielding that can modulate coupling selectivity—the relative reactivity order of aryl halides in Suzuki-Miyaura coupling is Ar–I > Ar–Br >> Ar–Cl, meaning the bromine can be selectively coupled in the presence of the two chlorine atoms [1]. In contrast, 2-bromo-4,5-dichloronitrobenzene (CAS 93361-94-5) has its bromine remote from chlorine substituents, and 3-bromo-4,5-dichloronitrobenzene (CAS 35754-19-9) has a different electronic relationship between its substituents, altering the selectivity profile .

Chemoselective cross-coupling Suzuki-Miyaura Orthogonal reactivity

Proprietary ALK Inhibitor Intermediate vs. Generic Building Blocks

2-Bromo-1,3-dichloro-5-nitrobenzene is explicitly cited in European Patent EP3476829 A1 (2019) as a synthetic intermediate in the preparation of bicyclic carboxamide compounds that function as anaplastic lymphoma kinase (ALK) inhibitors [1]. Multiple commercial sources corroborate this application: Biozol, Impurity.com, and ChemicalBook.in all describe the compound as 'a reagent used in the preparation of bicyclic carboxamide, which are inhibitors of kinases for treating cancer' . This patent-backed application provides procurement confidence that the compound has been validated in a drug-discovery context. By contrast, the regioisomers 2-bromo-4,5-dichloronitrobenzene (CAS 93361-94-5) and 3-bromo-4,5-dichloronitrobenzene (CAS 35754-19-9) are marketed broadly as 'building blocks' or 'intermediates' without specific citation in published kinase inhibitor patents .

Kinase inhibitor Patent intermediate Drug discovery

High-Value Application Scenarios


ALK Inhibitor Lead Optimization

In ALK-targeted oncology programs, 2-bromo-1,3-dichloro-5-nitrobenzene serves as a validated intermediate for constructing bicyclic carboxamide scaffolds, as explicitly documented in EP3476829 [1]. The bromine atom provides the primary cross-coupling handle for introducing (hetero)aryl diversity via Suzuki-Miyaura coupling, while the two chlorine atoms remain available for subsequent nucleophilic aromatic substitution or a second coupling event. The 97–98% commercial purity supports advancement into structure–activity relationship (SAR) studies without requiring additional purification of the starting material.

Scalable Synthetic Route with High Yield

The CuBr/t-BuONO Sandmeyer-type bromination route from 2,6-dichloro-4-nitroaniline delivers 97% isolated yield on a 5-gram scale in 6 hours at ambient temperature . This contrasts with the alternative triazene decomposition method requiring 72 hours and yielding only 83%. For process chemists evaluating scalability, the shorter reaction time and 14-percentage-point yield advantage of the CuBr route provide a clear basis for selecting and procuring this specific compound as a key intermediate in multi-kilogram campaigns.

Orthogonal Bioconjugation via Sequential Halide Reactivity

The unique 1-bromo-2,6-dichloro-4-nitro architecture enables stepwise, chemoselective functionalization: the C–Br bond can be activated first under mild Pd-catalyzed conditions without disturbing the C–Cl bonds, which can subsequently be displaced under SNAr conditions activated by the para-nitro group . This orthogonal reactivity profile supports the construction of trifunctionalized benzene cores for chemical probe synthesis, where three distinct molecular fragments must be introduced in a specific spatial arrangement.

Reference Standard for Regioisomer Identification

Given that multiple bromo-dichloro-nitrobenzene regioisomers share identical molecular formula (C₆H₂BrCl₂NO₂) and similar physicochemical properties (e.g., LogP = 4.19 [2]), unambiguous structural confirmation is critical. Procuring 2-bromo-1,3-dichloro-5-nitrobenzene with batch-specific NMR, HPLC, and GC characterization data enables its use as an authenticated reference standard for distinguishing the 2-bromo-1,3-dichloro-5-nitro isomer from its 2-bromo-4,5-dichloro, 3-bromo-4,5-dichloro, and 1-bromo-2,5-dichloro-3-nitro analogs in reaction monitoring and quality control workflows.

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